2,6-dichloro-1,8-naphthyridine solubility and stability
2,6-dichloro-1,8-naphthyridine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-1,8-naphthyridine
This technical guide provides a comprehensive overview of the available information and recommended experimental approaches for determining the solubility and stability of 2,6-dichloro-1,8-naphthyridine. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of 2,6-dichloro-1,8-naphthyridine are not extensively reported in publicly available literature. The following table summarizes known information for the target compound and provides data for closely related analogs to offer an estimated profile. Researchers are strongly advised to perform experimental determination for precise values.
| Property | 2,6-Dichloro-1,8-naphthyridine | 2-Amino-5-chloro-1,8-naphthyridine | 1,8-Naphthyridine |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₆ClN₃ | C₈H₆N₂ |
| Molecular Weight | 199.04 g/mol | 179.61 g/mol | 130.15 g/mol |
| Appearance | White powder | Data not available | Yellow solid |
| Melting Point | Data not available | >300 °C | 98-99 °C |
| Calculated logP | 2.9366 | 1.1 (Predicted for 2-Amino-5-chloropyridine) | Data not available |
| pKa | Data not available | Data not available (1,5-Naphthyridine is 2.91) | Data not available |
| Storage | Recommended storage at 4°C, sealed and preserved. | Data not available | Data not available |
Solubility Profile
The solubility of 2,6-dichloro-1,8-naphthyridine in various solvents has not been quantitatively documented. However, based on its chemical structure—a halogenated aromatic heterocycle—a qualitative prediction of its solubility can be made. The two chlorine atoms increase the molecule's lipophilicity.
Predicted Solubility in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic aromatic core and chlorine substituents are expected to result in poor aqueous solubility. |
| Methanol | Moderate | The polar nature of the alcohol may allow for some solvation. |
| Ethanol | Moderate | Similar to methanol, some solubility is expected. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the compound. |
| Dichloromethane (DCM) | Soluble | The chlorinated nature of both the solute and solvent suggests good solubility. |
| Chloroform | Soluble | Similar to DCM, good solubility is anticipated. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent known for its broad solvating power. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is expected to readily dissolve the compound. |
| Hexanes | Low | The nonpolar nature of hexanes is unlikely to effectively solvate the polar heterocyclic compound. |
| Ethyl Acetate | Moderate to Soluble | A solvent of intermediate polarity that is likely to be a good solvent. |
Experimental Protocol: Determination of Aqueous and Organic Solubility
This protocol outlines a standard method for determining the solubility of a compound like 2,6-dichloro-1,8-naphthyridine.
Materials:
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2,6-dichloro-1,8-naphthyridine
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Selected solvents (e.g., water, DMSO, ethanol)
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Analytical balance
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Vortex mixer
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Thermostatic shaker
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
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Volumetric flasks and pipettes
Procedure:
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Stock Solution Preparation: Prepare a stock solution of 2,6-dichloro-1,8-naphthyridine in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
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Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC or GC method. Plot the peak area against concentration.
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Equilibrium Solubility Measurement: a. Add an excess amount of 2,6-dichloro-1,8-naphthyridine to a known volume of the test solvent in a sealed vial. b. Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. d. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve.
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Quantification: Analyze the diluted supernatant using the established HPLC or GC method.
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Calculation: Determine the concentration of 2,6-dichloro-1,8-naphthyridine in the supernatant using the calibration curve. The solubility is expressed in units such as mg/mL or µg/mL.
Stability Profile
The stability of 2,6-dichloro-1,8-naphthyridine under various conditions is a critical parameter for its handling, storage, and application. While specific stability data is not available, inferences can be drawn from the chemical nature of halogenated aromatic heterocycles.
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Thermal Stability: Halogenated aromatic compounds are generally thermally stable.[1] Significant decomposition of 2,6-dichloro-1,8-naphthyridine is not expected at ambient temperatures. However, high temperatures could lead to decomposition, the onset of which would need to be determined experimentally, for instance, by thermogravimetric analysis (TGA).
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Photostability: Aromatic nitrogen heterocycles can be susceptible to photodegradation upon exposure to UV light.[2] The presence of chlorine atoms may influence the photolytic stability. It is recommended to store the compound protected from light.
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Hydrolytic Stability: The C-Cl bonds on the naphthyridine ring are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, or at elevated temperatures, hydrolysis may occur.[3]
Experimental Protocol: Assessment of Chemical Stability
This protocol provides a framework for evaluating the stability of 2,6-dichloro-1,8-naphthyridine in solution under various stress conditions, in accordance with ICH guidelines.[4]
Materials:
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2,6-dichloro-1,8-naphthyridine
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Buffers of various pH (e.g., pH 4, 7, and 9)
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Hydrogen peroxide solution (for oxidative stress)
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Temperature-controlled chambers/ovens
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Photostability chamber
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Validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)
Procedure:
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Sample Preparation: Prepare solutions of 2,6-dichloro-1,8-naphthyridine at a known concentration in the desired solvents or buffers.
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Stress Conditions:
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Hydrolytic Stability: Store the solutions at different pH values (e.g., 4, 7, 9) at a specified temperature (e.g., 40 °C).
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Oxidative Stability: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
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Thermal Stability: Store both the solid compound and its solution at an elevated temperature (e.g., 60 °C).
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Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.
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Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
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Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining 2,6-dichloro-1,8-naphthyridine and to detect the formation of any degradation products.
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Data Evaluation: Calculate the percentage of the compound remaining at each time point. If significant degradation is observed, the degradation kinetics can be determined.
Biological Context and Signaling Pathways
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[4][5][6] Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
While the specific biological targets of 2,6-dichloro-1,8-naphthyridine are not well-documented, its structure suggests it could serve as a valuable starting material or fragment for the synthesis of kinase inhibitors. The dichloro substitution pattern offers vectors for chemical modification to explore structure-activity relationships.
Hypothetical Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening a compound like 2,6-dichloro-1,8-naphthyridine or its derivatives for kinase inhibitory activity.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Illustrative Signaling Pathway: TLR4/MyD88/NF-κB
Some 1,8-naphthyridine derivatives have been shown to modulate inflammatory responses.[8] The following diagram depicts a simplified Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in inflammation and a potential target for novel therapeutics.
Caption: A simplified diagram of the TLR4-mediated NF-κB signaling pathway.
Conclusion
2,6-dichloro-1,8-naphthyridine is a chemical entity with potential for further development in medicinal chemistry and materials science. While specific data on its solubility and stability are currently lacking in the public domain, this guide provides robust and detailed experimental protocols for researchers to determine these crucial parameters. The provided context on related compounds and potential biological applications, particularly in kinase inhibition, should serve as a valuable resource for initiating new research endeavors with this compound. It is imperative that experimental data be generated to fully characterize 2,6-dichloro-1,8-naphthyridine for any future applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
